BENGHE Foundational & Exploratory

Check Availability & Pricing

(4-Aminosulfonylphenyl)boronic acid structure
elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

(4-Aminosulfonylphenyl)boronic
Compound Name: d
aci

Cat. No.: B1292025

An In-depth Technical Guide to the Structure Elucidation of (4-Aminosulfonylphenyl)boronic
acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, methodology-focused framework for the
complete structural elucidation of (4-Aminosulfonylphenyl)boronic acid. As a molecule of
significant interest in medicinal chemistry and synthetic applications, its unambiguous
characterization is paramount for ensuring purity, predicting reactivity, and understanding its
biological interactions. This document details an integrated analytical workflow, synthesizing
data from X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass
Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section explains the causality behind
the experimental choices, provides field-proven protocols, and interprets the expected data,
establishing a self-validating system for structural confirmation.

Introduction: The Significance of (4-
Aminosulfonylphenyl)boronic acid

(4-Aminosulfonylphenyl)boronic acid is an organoboron compound featuring a phenyl ring
substituted at the 1- and 4-positions with boronic acid and sulfonamide groups, respectively.
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Boronic acids are a class of compounds whose importance in medicinal chemistry has grown
exponentially since the FDA approval of the proteasome inhibitor Bortezomib.[1][2] Their
unique ability to form reversible covalent bonds with diols makes them valuable for targeting
glycoproteins and enzymes, while their utility as building blocks in carbon-carbon bond-forming
reactions like the Suzuki-Miyaura coupling is indispensable in modern drug synthesis.[3]

The sulfonamide moiety is a well-established pharmacophore found in a wide array of
antibacterial, diuretic, and hypoglycemic agents. The combination of these two functional
groups in (4-Aminosulfonylphenyl)boronic acid creates a molecule with significant potential
as a pharmaceutical intermediate or a bioactive compound in its own right.[4] Accurate and
complete structural elucidation is the non-negotiable foundation upon which all further research
and development rests.

Core Molecular Properties

A summary of the fundamental properties of (4-Aminosulfonylphenyl)boronic acid is
presented below.

Property Value Source

(4-sulfamoylphenyl)boronic

IUPAC Name _ [5]
acid

CAS Number 613660-87-0 [415]16]

Molecular Formula CeHsBNO4S [516]1[7]

Molecular Weight 201.01 g/mol [51[6]
B(C1=CC=C(C=C1)S(=0)

SMILES [5][6]
(=O)N)(0)O

Exact Mass 201.0267091 Da [5]

The Integrated Analytical Workflow: A Mandate for
Certainty

The structural elucidation of a boronic acid requires a multi-technique approach. This is not
merely for redundancy but is a scientific necessity driven by the compound's chemistry. Boronic
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acids readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[8]
Therefore, a single technique may provide an incomplete or misleading picture. For instance,
mass spectrometry might show ions corresponding to the boroxine, while NMR in a protic
solvent might show the monomeric acid. An integrated workflow ensures that the molecule is
characterized in its solid state, in solution, and by its fundamental mass and functional group

composition.
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Caption: Integrated workflow for structural elucidation.

Part 1: Definitive 3D Structure via Single-Crystal X-
ray Crystallography

Causality: X-ray crystallography stands as the unequivocal gold standard for determining the
precise three-dimensional arrangement of atoms in a solid-state crystalline lattice.[9] It provides
definitive proof of connectivity, stereochemistry, and intermolecular interactions, such as the
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hydrogen-bonding networks critical to the properties of sulfonamides and boronic acids. This
technique is chosen first in our logical framework as it provides a complete, foundational 3D
model to which all other spectroscopic data must conform.

Expected Insights: The analysis will yield precise bond lengths and angles, confirming the
planar geometry of the phenyl ring and the tetrahedral or trigonal planar geometry around the
sulfur and boron atoms, respectively. Crucially, it will reveal the hydrogen bonding patterns
involving the sulfonamide N-H protons, the boronic acid O-H protons, and the sulfonyl and
boronic acid oxygen atoms. These interactions govern the material's physical properties and
can offer insights into its potential binding modes with biological targets.[10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction

o Crystal Growth: Grow single crystals suitable for diffraction. Slow evaporation of a solvent
like ethanol or an ethanol/water mixture is a primary method. The goal is a well-formed, clear
crystal (>0.1 mm in all dimensions).

e Mounting: Under a microscope, select a high-quality crystal and mount it on a goniometer
head using a cryoprotectant oil.

» Data Collection: Center the crystal in a monochromatic X-ray beam (e.g., Mo Ka radiation)
on a diffractometer. Cool the crystal to a low temperature (typically 100 K) to minimize
thermal vibrations, which improves data resolution.[12]

 Structure Solution and Refinement: Collect a full sphere of diffraction data. The resulting
diffraction pattern is processed to determine the unit cell dimensions and space group. The
structure is then solved using direct methods or Patterson synthesis and refined against the
collected data to finalize atomic positions and thermal parameters.

Data Presentation: Crystallographic Parameters

Since the specific crystal structure of (4-Aminosulfonylphenyl)boronic acid is not publicly
available, the table below presents typical parameters from a closely related, published
structure, 4-(methoxycarbonyl)phenylboronic acid, to illustrate the expected data output.[13]
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lllustrative Value for a Phenylboronic Acid

Parameter Derivative
Crystal System Monoclinic
Space Group P2i/c

a, b, c(A) 11.8, 6.5, 13.5
o, B,y () 90, 105.5, 90
Volume (A3) 1050

C-B Bond Length (A) ~1.56

B-O Bond Lengths (A) ~1.37

O-B-O Angle (°) ~118.2

Part 2: Solution-State Structure via Nuclear
Magnetic Resonance (NMR) Spectroscopy

Causality: While X-ray crystallography provides the solid-state structure, NMR spectroscopy is
essential for confirming the molecular structure and dynamics in solution, which is more
relevant to its use in chemical reactions and biological systems. A full suite of NMR
experiments (*H, $3C, 11B) provides a complete picture of the covalent framework of the
molecule.

'H NMR: This experiment identifies all unique proton environments in the molecule. For (4-
Aminosulfonylphenyl)boronic acid, it will confirm the substitution pattern on the aromatic
ring through characteristic chemical shifts and spin-spin coupling patterns.

13C NMR: This maps the carbon skeleton of the molecule. It confirms the number of unique
carbon atoms and their electronic environment. The carbon atom directly attached to the
boron (the ipso-carbon) is often difficult to observe or appears as a broad, low-intensity
signal due to quadrupolar relaxation from the adjacent boron nucleus.[14][15]

1B NMR: This technique is uniquely informative for organoboron compounds.[16] The
chemical shift of the 1B nucleus is highly sensitive to the coordination number and geometry
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of the boron atom. It will show a distinct signal for the trigonal planar (3-coordinate) boronic
acid and a different, upfield signal if a tetrahedral (4-coordinate) boronate species is formed,
for example, by complexation with a diol or solvent.[9]

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent
(e.g., DMSO-ds or MeOD) in a 5 mm NMR tube. DMSO-de is often preferred as it can
solubilize the compound well and its residual water peak does not obscure the boronic acid
OH or sulfonamide NH protons.

1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical
parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. Due to the lower natural
abundance and smaller gyromagnetic ratio of 13C, longer acquisition times are necessary.

1B NMR Acquisition: Acquire a one-dimensional 1*B spectrum. This is a relatively quick
experiment due to the high receptivity of the 1B nucleus.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Data Presentation: Expected NMR Data (in DMSO-ds)
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Expected

: : N Coupling (J, :
Nucleus Chemical Shift  Multiplicity Hz) Assignment
z
(3, ppm)
H ~8.20 s (broad) - B(OH)2
Ar-H (ortho to -
1H ~7.85 d ~8.4
B(OH)z2)
Ar-H (ortho to -
1H ~7.75 d ~8.4
SO2NHz2)
H ~7.25 s (broad) - SO2NH:z
13C ~145 S - C-SO2NH2
CH (ortho to -
13C ~135 S -
B(OH)z2)
CH (ortho to -
13C ~126 s -
SO2NHz2)
Not observed or
13C - - C-B(OH)2
broad
up ~28-30 s (broad) - B(OH)2

Part 3: Molecular Weight Confirmation via Mass
Spectrometry (MS)

Causality: Mass spectrometry is the definitive technique for determining the molecular weight of
a compound and confirming its elemental formula. High-Resolution Mass Spectrometry
(HRMS) provides a highly accurate mass measurement, allowing for the unambiguous
determination of the molecular formula.[17] This technique is crucial for verifying that the
correct compound has been synthesized and for identifying potential impurities. The choice of a
soft ionization technique like Electrospray lonization (ESI) is critical to minimize fragmentation
and observe the intact molecular ion.

Challenges with Boronic Acids: The analysis of boronic acids by MS can be complicated by
their tendency to dehydrate in the gas phase to form the trimeric boroxine.[17][18] Therefore,
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observing the molecular ion [M-H]~ or [M+H]* is the primary goal, but the presence of ions
corresponding to the boroxine should be anticipated and understood.

Experimental Protocol: LC-HRMS (ESI)

o Sample Preparation: Prepare a dilute solution of the sample (~1 pg/mL) in a suitable solvent
such as acetonitrile or methanol.[19]

o Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid
Chromatography (LC) system, typically with a C18 column. This separates the analyte from
non-volatile impurities. A simple gradient using water and acetonitrile with a modifier like
ammonium acetate is often effective.[17][20]

 lonization: The eluent from the LC is directed into the ESI source of the mass spectrometer.
A high voltage is applied to create a fine spray of charged droplets.

e Mass Analysis: As the solvent evaporates, intact molecular ions (e.g., [M-H]~ in negative ion
mode) are released and guided into the mass analyzer (e.g., a Time-of-Flight or Orbitrap
analyzer).

o Detection: The analyzer separates the ions based on their mass-to-charge ratio (m/z), and a
detector records their abundance, generating a high-resolution mass spectrum.

Data Presentation: Expected Mass Spectrometry Data

Calculated Exact Mass

lon Species lonization Mode
(m/z)
[M-H]~ 200.0189 Negative ESI
[M+Na-2H]~ 222.0008 Negative ESI
[M3-3H20-H]~ 548.0489 Negative ESI (Boroxine Trimer)

Part 4: Functional Group Verification via Infrared
(IR) Spectroscopy
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Causality: IR spectroscopy is a rapid and simple method for confirming the presence of key
functional groups within a molecule. It works on the principle that molecular bonds vibrate at
specific, quantized frequencies. By passing infrared radiation through a sample, we can identify
which frequencies are absorbed, corresponding to the vibrations of specific functional groups. It
serves as a quick quality control check and corroborates the structural information obtained
from NMR and MS.[9]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR

e Background Scan: Record a background spectrum of the clean, empty ATR crystal.

o Sample Application: Place a small amount of the solid (4-Aminosulfonylphenyl)boronic
acid sample directly onto the ATR crystal.

e Acquire Spectrum: Apply pressure to ensure good contact and acquire the infrared spectrum,
typically over the range of 4000-400 cm~1.[21] The instrument software automatically
produces the final transmittance or absorbance spectrum.

ion: CI - | : |

Frequency Range (cm™?) Vibration Type Functional Group
3400 - 3200 O-H Stretch (broad) Boronic Acid, B(OH)2
3350 - 3250 N-H Stretch Sulfonamide, SO2NH2
1370 - 1330 B-O Stretch B-OH

1350 - 1300 S=0 Asymmetric Stretch Sulfonamide, S=0
1180 - 1150 S=0 Symmetric Stretch Sulfonamide, S=0
~1600, ~1475 C=C Stretch Aromatic Ring

Synthesis Pathway and Purity Considerations

A plausible synthetic route provides context for potential starting material-related impurities. A
common method for preparing arylboronic acids is through the reaction of an organometallic
intermediate with a borate ester.[1]
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Caption: A generalized synthetic pathway for the target molecule.

The most common impurity intrinsic to the product itself is the corresponding boroxine. Its
presence can be detected by IR spectroscopy (characteristic B-O-B stretches around 1350
cm~1) and potentially by mass spectrometry.[9] Recrystallization from water or a solvent
mixture is often effective for breaking down the boroxine and isolating the pure boronic acid.[8]

Conclusion

The comprehensive structural elucidation of (4-Aminosulfonylphenyl)boronic acid is
achieved not by a single experiment, but by the logical synthesis of data from a suite of
orthogonal analytical techniques. X-ray crystallography provides the definitive solid-state
structure, which is then confirmed in solution by a combination of *H, *3C, and B NMR
spectroscopy. High-resolution mass spectrometry validates the molecular formula, while IR
spectroscopy offers rapid confirmation of essential functional groups. This rigorous, self-
validating workflow is essential for any researcher, scientist, or drug development professional
to ensure the structural integrity and purity of this valuable compound, thereby enabling its
confident use in further synthetic and biological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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